molecular formula C14H19BrN2O3 B2622967 tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate CAS No. 2193064-36-5

tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

Cat. No.: B2622967
CAS No.: 2193064-36-5
M. Wt: 343.221
InChI Key: SOQFYGLKYAZNGT-UHFFFAOYSA-N
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Description

tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is a benzoxazepine derivative with a molecular formula of C₁₄H₁₉BrN₂O₃ and a molecular weight of 343.22 g/mol . The compound features a benzoxazepine core substituted with a bromine atom at position 9 and an amino group at position 7, protected by a tert-butyl carbamate group. This structure renders it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or other bioactive molecules via cross-coupling reactions or functional group transformations .

Properties

IUPAC Name

tert-butyl 7-amino-9-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-4-5-19-12-9(8-17)6-10(16)7-11(12)15/h6-7H,4-5,8,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQFYGLKYAZNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . This reaction forms the oxazepine ring, which is then further functionalized to introduce the tert-butyl, amino, and bromo groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The amino group may interact with biological receptors, while the bromo group could facilitate binding to specific enzymes or proteins. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate 7-NH₂, 9-Br C₁₄H₁₉BrN₂O₃ 343.22 EN300-305322 Amino group enables nucleophilic reactions; bromine facilitates cross-coupling .
tert-Butyl 7-(o-tolyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate 7-o-Tolyl C₂₀H₂₅NO₃ 339.43 1055880-63-1 Aromatic o-tolyl group enhances lipophilicity; used in hydrophobic interactions .
tert-Butyl 9-chloro-7-(dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate 9-Cl, 7-Boronate C₂₀H₂₈BClNO₅ ~421.6 (calculated) Not provided Boronate ester enables Suzuki-Miyaura couplings; chlorine offers alternative reactivity .
tert-Butyl 7-nitro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate 7-NO₂ C₁₄H₁₇N₂O₅ (inferred) ~313.3 (inferred) Not provided Nitro group serves as a precursor for amino synthesis via reduction; electron-withdrawing .
tert-Butyl 9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate 9-Br C₁₄H₁₈BrNO₃ 328.20 1055880-27-7 Lacks amino group; bromine at position 9 allows site-selective functionalization .
tert-Butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate 7-Br C₁₄H₁₈BrNO₃ 328.20 740842-73-3 Bromine at position 7 alters regioselectivity in reactions compared to 9-bromo analogs .

Stability and Handling

  • The target compound’s amino group may require protection during synthesis to prevent oxidation, whereas nitro- or halogen-substituted analogs () are more stable under basic/acidic conditions .
  • Safety data for the 7-nitro derivative () highlight stringent storage requirements (e.g., dry, sealed containers), suggesting higher reactivity or sensitivity compared to brominated analogs .

Commercial Availability

  • The 9-bromo analog (CAS 1055880-27-7) is widely available in stock (95+% purity) and sold in bulk quantities, whereas the target compound and 7-bromo isomer (CAS 740842-73-3) are less accessible, often requiring custom synthesis .

Biological Activity

tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an oxazepine ring and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl group , a bromo substituent at the 9-position , and an amino group at the 7-position . These structural elements are crucial for its biological activity and reactivity. The molecular formula is C14H18BrN1O3C_{14}H_{18}BrN_{1}O_{3}, with a molecular weight of approximately 343.221 g/mol .

Biological Activity Overview

Research indicates that derivatives of this compound exhibit anticancer and anti-inflammatory properties. The following sections detail specific findings related to its biological activity.

Anticancer Properties

  • Cytotoxicity Studies :
    • Various studies have demonstrated that benzoxazepine derivatives show cytotoxic effects against different cancer cell lines. For instance, modifications to the oxazepine structure can enhance efficacy against specific solid tumors .
    • A study reported that certain derivatives exhibited significant cytotoxicity against selected solid tumor cell lines, with varying effects on cytokine release (IL-6 and TNF-α) depending on the cancer type .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects is not fully elucidated; however, it is suggested that they may interfere with cellular proliferation pathways or induce apoptosis in cancer cells .
    • Interaction studies indicate a binding affinity to various biological targets, which is crucial for understanding their therapeutic potential .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of these compounds. In particular:

  • The synthesized benzoxazepine derivatives showed varying degrees of inhibition on pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesUnique Aspects
tert-butyl 5-(ethoxycarbonyl)methyl-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepineContains an ethoxycarbonyl methyl groupMay enhance solubility and reactivity
tert-butyl 5-(4-fluorophenyl)-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepineFluorinated analogPotential altered reactivity and bioactivity
tert-butyl 5-chloro-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepineChlorinated variantDifferent pharmacological profiles compared to brominated compounds

This comparison illustrates how minor modifications can significantly impact the biological behavior and therapeutic potential of these compounds.

Case Studies

Several case studies have focused on the synthesis and evaluation of benzoxazepine derivatives:

  • Study on Anticancer Activity : A study synthesized several benzoxazepine derivatives and evaluated their effects on cancer cell proliferation. The results indicated that specific modifications could enhance anticancer activity against various cell lines .
  • Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties of these compounds by measuring their effects on cytokine production in vitro. Results showed that some derivatives significantly reduced IL-6 and TNF-α levels in treated cells .

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